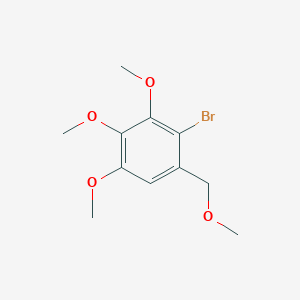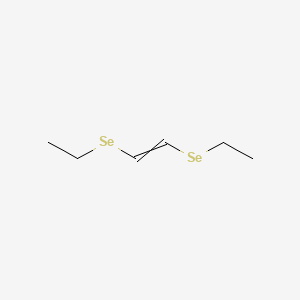
4,4,4-Trifluoro-3-hydroxy-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in enzyme inhibition studies to understand the role of fluorinated amino acids in biological systems.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-DL-valine: Similar structure but lacks the hydroxyl group.
Hexafluoro-DL-valine: Contains six fluorine atoms, providing different chemical properties.
3-Hydroxy-4,4,4-trifluoro-DL-valine: Similar structure but in the DL form, which is a racemic mixture
Uniqueness
4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
155892-19-6 |
|---|---|
Molecular Formula |
C5H8F3NO3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
InChI Key |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

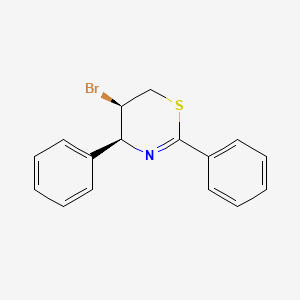
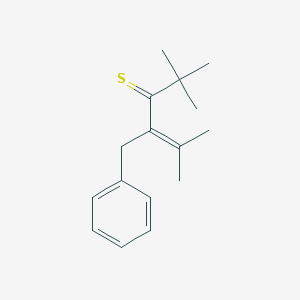
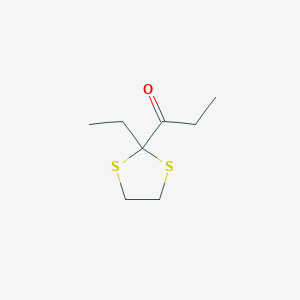
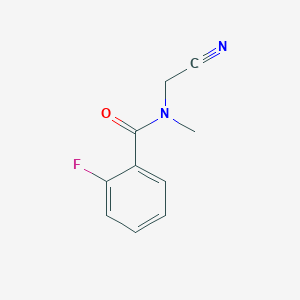
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

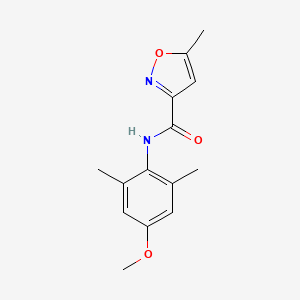
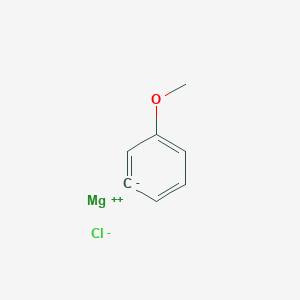
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

